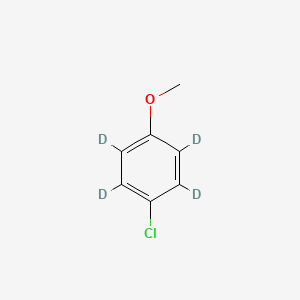
1-Chloro-4-methoxybenzene-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-methoxybenzene-d4 is a deuterium-labeled derivative of 1-Chloro-4-methoxybenzene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxybenzene-d4 can be synthesized through the deuteration of 1-Chloro-4-methoxybenzene. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using catalysts to facilitate the exchange of hydrogen with deuterium .
化学反应分析
Types of Reactions: 1-Chloro-4-methoxybenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or nickel are used under hydrogen gas (H2) atmosphere.
Major Products:
Substitution Reactions: Products include 4-methoxyphenol, 4-methoxyaniline, and other substituted derivatives.
Oxidation Reactions: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction Reactions: Products include cyclohexane derivatives.
科学研究应用
1-Chloro-4-methoxybenzene-d4 is used in various scientific research applications, including:
作用机制
The mechanism of action of 1-Chloro-4-methoxybenzene-d4 involves its interaction with molecular targets through various pathways:
相似化合物的比较
1-Chloro-4-methoxybenzene-d4 can be compared with other similar compounds, such as:
1-Chloro-4-methoxybenzene: The non-deuterated version, which lacks the isotopic labeling and is used in similar applications.
4-Chloroanisole: A structurally similar compound with a chlorine atom at the para position relative to the methoxy group.
4-Methoxybenzyl chloride: Another related compound with a methoxy group and a benzyl chloride moiety.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways .
生物活性
1-Chloro-4-methoxybenzene-d4 (CAS Number: 1219804-86-0), also known as deuterated 4-chloroanisole, is a compound of interest in various fields, including medicinal chemistry and pharmacology. The deuterium labeling allows for enhanced analytical techniques such as NMR spectroscopy, which aids in understanding the biological mechanisms of action of related compounds. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₇ClO (deuterated)
- Molecular Weight : 142.583 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 184.4 ± 13.0 °C at 760 mmHg
- Flash Point : 78.3 ± 0.0 °C
This compound exhibits various biological activities primarily through its interactions with specific receptors and enzymes:
- Serotonin Receptors : Research has indicated that compounds similar to 1-Chloro-4-methoxybenzene can act on serotonin receptors, particularly the 5-HT6 receptor, which is implicated in neurodegenerative diseases and cancer proliferation. The modulation of this receptor can influence pathways such as Cdk5 signaling and the mTOR pathway, leading to effects on cell growth and apoptosis in glioma cells .
- Antiproliferative Activity : Studies have demonstrated that related compounds can exhibit antiproliferative effects on various cancer cell lines, including astrocytoma and glioblastoma. These effects are often linked to the promotion of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation .
Case Studies
A notable study investigated the antiproliferative effects of several compounds related to 1-Chloro-4-methoxybenzene on glioma cell lines (U87MG, LN-229). The results indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis induction and inhibition of CDK5 activity .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the methoxy group significantly impacted their biological activity. This highlights the importance of chemical structure in determining therapeutic potential .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound:
| Study Type | Cell Lines | Key Findings |
|---|---|---|
| Antiproliferative | U87MG, LN-229 | Significant reduction in cell viability; apoptosis induced |
| Receptor Binding | 5-HT6R | Modulation of receptor activity linked to tumor growth regulation |
| SAR Analysis | Various | Structural modifications affect potency and selectivity |
Pharmacokinetics
The pharmacokinetic profile of deuterated compounds like this compound suggests improved metabolic stability compared to non-deuterated counterparts. This stability can enhance their therapeutic efficacy and reduce side effects, making them suitable candidates for drug development .
属性
分子式 |
C7H7ClO |
|---|---|
分子量 |
146.61 g/mol |
IUPAC 名称 |
1-chloro-2,3,5,6-tetradeuterio-4-methoxybenzene |
InChI |
InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
InChI 键 |
YRGAYAGBVIXNAQ-QFFDRWTDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])Cl)[2H] |
规范 SMILES |
COC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















